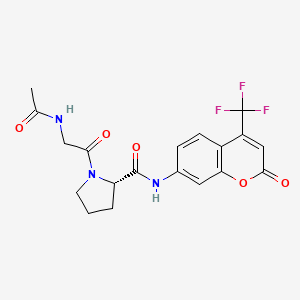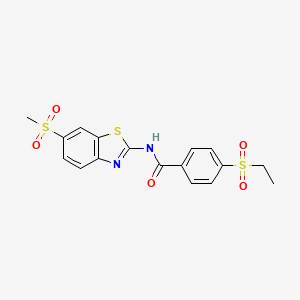
Ac-Gly-Pro-AFC
Descripción general
Descripción
. This compound is valuable in various biochemical assays due to its ability to release a fluorescent signal upon enzymatic cleavage, making it a useful tool in research and diagnostic applications.
Mecanismo De Acción
Target of Action
The primary target of Ac-Gly-Pro-AFC is the Fibroblast Activation Protein (FAP) . FAP is a membrane-bound serine protease of the prolyl oligopeptidase family with unique post-prolyl endopeptidase activity . It is selectively expressed on fibroblasts within the tumor stroma or on carcinoma-associated fibroblasts .
Mode of Action
This compound acts as a fluorogenic substrate for the determination of FAP endopeptidase activity . The compound interacts with FAP, and this interaction is used to measure the endopeptidase activity of FAP . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the activity of FAP. FAP is involved in various processes such as tissue remodeling, immune response, and tumorigenesis . By acting as a substrate for FAP, this compound can influence these pathways.
Análisis Bioquímico
Biochemical Properties
The primary role of Ac-Gly-Pro-AFC is to serve as a substrate for the fibroblast activation protein (FAP) endopeptidase . FAP is a type II transmembrane serine protease expressed at sites of tissue remodeling during development and disease . This compound interacts with FAP, enabling researchers to measure the enzyme’s activity .
Cellular Effects
This compound’s interaction with FAP influences various cellular processes. FAP, being a serine protease, is involved in the degradation of the extracellular matrix, which is crucial for cell migration and proliferation . Therefore, this compound, by acting as a substrate for FAP, indirectly influences these cellular functions.
Molecular Mechanism
At the molecular level, this compound is cleaved by the endopeptidase activity of FAP . This cleavage releases AFC (7-amino-4-trifluoromethylcoumarin), a fluorescent compound that can be detected and quantified, providing a measure of FAP activity .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are primarily observed through the measurement of FAP activity over time
Metabolic Pathways
This compound is involved in the metabolic pathway concerning the activity of FAP
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-Pro-AFC involves the coupling of Acetyl-Glycine-Proline with 7-amino-4-trifluoromethylcoumarin. The process typically includes the following steps:
Protection of Amino Groups: Protecting groups are used to prevent unwanted reactions at the amino sites.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Ac-Gly-Pro-AFC primarily undergoes enzymatic cleavage reactions. The compound is specifically cleaved by fibroblast activation protein (FAP), releasing the fluorescent 7-amino-4-trifluoromethylcoumarin.
Common Reagents and Conditions
Enzymes: Fibroblast activation protein (FAP) is the primary enzyme used for the cleavage of this compound.
Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH and ionic strength.
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-trifluoromethylcoumarin, which emits fluorescence and can be detected using fluorescence spectroscopy.
Aplicaciones Científicas De Investigación
Ac-Gly-Pro-AFC has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of fibroblast activation protein (FAP) and other related enzymes.
Cancer Research: Helps in the investigation of the role of FAP in tumor microenvironments and cancer progression.
Drug Development: Utilized in screening assays to identify potential inhibitors of FAP, which could be therapeutic targets for cancer treatment.
Diagnostics: Employed in diagnostic assays to measure enzyme activity in various biological samples.
Comparación Con Compuestos Similares
Similar Compounds
Ac-Gly-Pro-pNA: Another substrate used for FAP activity assays, but it releases p-nitroaniline instead of a fluorescent compound.
Ac-Gly-Pro-AMC: Similar to Ac-Gly-Pro-AFC but releases 7-amino-4-methylcoumarin, which has different fluorescence properties.
Uniqueness
This compound is unique due to its high specificity for FAP and its ability to release a highly fluorescent product, making it a preferred choice for sensitive and accurate enzyme activity assays .
Propiedades
IUPAC Name |
(2S)-1-(2-acetamidoacetyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O5/c1-10(26)23-9-16(27)25-6-2-3-14(25)18(29)24-11-4-5-12-13(19(20,21)22)8-17(28)30-15(12)7-11/h4-5,7-8,14H,2-3,6,9H2,1H3,(H,23,26)(H,24,29)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKLIRUAUNZTRY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133586 | |
| Record name | L-Prolinamide, N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886993-02-8 | |
| Record name | L-Prolinamide, N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886993-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Prolinamide, N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-dimethyl-2-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3294322.png)
![2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294323.png)
![2-Ethyl-5-(furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294327.png)
![2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B3294345.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B3294351.png)
![(2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B3294355.png)
![N-(3-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3294357.png)

![3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B3294374.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B3294381.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B3294391.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B3294392.png)

![(2E)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-3-phenylprop-2-enamide](/img/structure/B3294421.png)
